7-Propyltheophylline dopamine

CAS No.: 71201-33-7

Cat. No.: VC1718446

Molecular Formula: C18H23N5O4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71201-33-7 |

|---|---|

| Molecular Formula | C18H23N5O4 |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | 7-[3-[2-(3,4-dihydroxyphenyl)ethylamino]propyl]-1,3-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C18H23N5O4/c1-21-16-15(17(26)22(2)18(21)27)23(11-20-16)9-3-7-19-8-6-12-4-5-13(24)14(25)10-12/h4-5,10-11,19,24-25H,3,6-9H2,1-2H3 |

| Standard InChI Key | PTKBXZQSYDMMLK-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCCC3=CC(=C(C=C3)O)O |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCCC3=CC(=C(C=C3)O)O |

Introduction

Chemical Structure and Properties

7-Propyltheophylline dopamine represents an innovative approach to cardiovascular pharmacology by combining the structural features of theophylline and dopamine into a single molecule. This design creates a compound with enhanced pharmacological properties compared to either parent molecule alone.

Table 1: Chemical Properties of 7-Propyltheophylline Dopamine

| Property | Value |

|---|---|

| Chemical Name | 7-propyltheophylline dopamine |

| Alternative Names | D4975, 1H-Purine-2,6-dione, 7-[3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl- |

| CAS Number | 71201-33-7 |

| Molecular Formula | C18H23N5O4 |

| Molecular Weight | 373.41 g/mol |

| PubChem CID | 194379 |

| DTXSID | DTXSID70221402 |

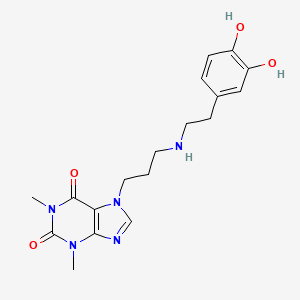

The molecular structure consists of a theophylline core with a propyl group at the N7 position, linked to a dopamine moiety via an aminopropyl chain . This specific structural arrangement contributes to its unique pharmacodynamic properties and relative resistance to enzymatic degradation compared to conventional catecholamines. The theophylline component provides phosphodiesterase inhibitory properties, while the dopamine moiety enables adrenergic receptor activation, creating a dual-mechanism compound.

Pharmacological Effects

Cardiovascular Effects

Studies conducted in anesthetized cats have demonstrated significant cardiovascular effects of 7-propyltheophylline dopamine (D4975) even at remarkably low doses. When administered intravenously at doses as low as 0.5 to 1.0 micrograms/kg, D4975 produces multiple beneficial hemodynamic effects .

Table 2: Hemodynamic Effects of 7-Propyltheophylline Dopamine in Anesthetized Cats

| Parameter | Effect |

|---|---|

| Systemic Arterial Pressure | Significantly increased |

| Left Ventricular (LV) dP/dtmax | Markedly increased |

| dP/dt at Fixed Ventricular Isovolumic Pressures | Increased |

| Cardiac Output | Increased |

| Heart Rate | Minimal effects |

One of the most notable characteristics of D4975 is its ability to substantially enhance cardiac contractility while having minimal impact on heart rate . This property is particularly valuable in clinical scenarios where increased cardiac output is desired without the potential adverse effects associated with tachycardia, which is often seen with conventional inotropic agents.

The cardiovascular effects observed in research settings were consistent and reproducible, with the compound demonstrating significant potency in improving cardiac contractility parameters in sodium pentobarbitone-anesthetized cats . The lack of significant heart rate increase despite marked improvements in contractility suggests a favorable hemodynamic profile that could be clinically advantageous.

Comparison with Other Inotropic Agents

When compared to established inotropic agents such as dopamine and dobutamine, 7-propyltheophylline dopamine demonstrates substantially superior potency across multiple parameters of cardiovascular function.

Table 3: Comparative Potency of 7-Propyltheophylline Dopamine vs. Other Inotropic Agents

| Parameter | Relative Potency Compared to Dopamine | Relative Potency Compared to Dobutamine |

|---|---|---|

| LV dP/dtmax | Approximately 5 times higher | Approximately 5 times higher |

| dP/dt at Common Peak Isovolumic Pressures (CPIP) | Approximately 5 times higher | Approximately 5 times higher |

| Systemic Arterial Blood Pressure | Approximately 10 times higher | Not specified in available data |

| Duration of Effect | Significantly more prolonged | Significantly more prolonged |

Research has demonstrated that D4975 is approximately 5 times more active than either dopamine or dobutamine in elevating LV dP/dtmax and dP/dt at common peak isovolumic pressures (CPIP) . Even more remarkably, it is approximately 10 times more active than dopamine at increasing systemic arterial blood pressure, suggesting significant potential for treating hypotensive conditions .

The effects of D4975 were also found to be more prolonged than those of dopamine or dobutamine, which could be advantageous in clinical settings by potentially reducing the need for continuous infusion or frequent redosing . While dopamine typically requires continuous infusion due to its rapid metabolism, the extended duration of action of D4975 suggests it might be effective with less frequent administration.

Mechanism of Action

The unique pharmacological profile of 7-propyltheophylline dopamine can be attributed to its dual mechanism of action, combining the effects of its constituent molecular components.

Research indicates that the effects of D4975 on the myocardium involve at least two primary mechanisms:

-

Beta 1-adrenoceptor stimulation (a property associated with the dopamine component)

-

Inhibition of phosphodiesterase (a property associated with the xanthine/theophylline component)

This dual mechanism contributes to the compound's potent inotropic effects. The involvement of beta-adrenergic stimulation is evidenced by studies showing that the effects of D4975 on LV dP/dtmax are greatly reduced by the prior administration of propranolol, a non-selective beta-blocker . Importantly, D4975 appears to have no effect on peripheral beta 2-adrenoceptors, suggesting a degree of receptor selectivity that could be advantageous by minimizing peripheral vasodilation .

The marked and prolonged pressor response observed with D4975 is believed to be due to its resistance to enzymatic breakdown by monoamine oxidase (MAO) . Conventional catecholamines like dopamine are rapidly metabolized by MAO, limiting their duration of action. Research on similar xanthine-dopamine hybrid molecules has shown that they can exhibit significant MAO inhibitory properties, particularly towards MAO-B, with IC50 values in the nanomolar range . This resistance to enzymatic degradation likely contributes to the prolonged effects of D4975 compared to conventional inotropic agents.

The phosphodiesterase inhibitory component, derived from the theophylline structure, contributes to the compound's inotropic effects by preventing the breakdown of cyclic AMP in cardiac muscle cells . Theophylline is known to competitively inhibit type III and type IV phosphodiesterase, the enzymes responsible for breaking down cyclic AMP in smooth muscle cells . The resulting increase in intracellular cyclic AMP levels enhances calcium influx and availability in cardiomyocytes, leading to increased contractility.

Research Status and Future Directions

The primary research on 7-propyltheophylline dopamine appears to have been conducted in the late 1970s, with significant pharmacological studies demonstrating its potential as a cardiovascular agent . Despite its promising pharmacological profile, subsequent development and clinical investigations of D4975 have been limited in the published literature.

More recent research has explored similar xanthine-dopamine hybrid molecules for various applications, including as potential treatments for neurodegenerative conditions . These newer compounds maintain the basic structural concept of combining xanthine and dopamine pharmacophores but feature various modifications to enhance specific properties or target specific receptors.

The promising results observed with D4975 in early studies suggest that revisiting this compound or similar hybrid molecules with modern drug development approaches could be valuable. Contemporary techniques for pharmacological characterization, drug delivery, and safety assessment could provide new insights into the potential therapeutic applications of these compounds.

Areas for future research might include:

-

More detailed characterization of the compound's effects on regional blood flow and distribution of cardiac output

-

Exploration of potential applications in specific clinical conditions such as septic shock, cardiogenic shock, or heart failure

-

Investigation of potential synergistic effects with other cardiovascular agents

-

Development of modified derivatives with optimized pharmacokinetic or pharmacodynamic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume